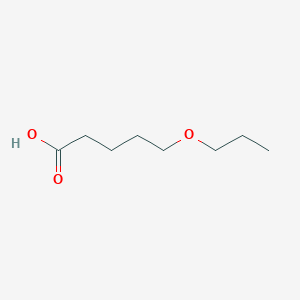

5-Propoxypentanoic acid

CAS No.: 88663-62-1

Cat. No.: VC19281819

Molecular Formula: C8H16O3

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88663-62-1 |

|---|---|

| Molecular Formula | C8H16O3 |

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | 5-propoxypentanoic acid |

| Standard InChI | InChI=1S/C8H16O3/c1-2-6-11-7-4-3-5-8(9)10/h2-7H2,1H3,(H,9,10) |

| Standard InChI Key | IVGSTYYZAQIJNV-UHFFFAOYSA-N |

| Canonical SMILES | CCCOCCCCC(=O)O |

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Structure

The propoxy side chain in 5-propoxypentanoic acid may enhance lipid solubility compared to valproate, potentially influencing blood-brain barrier permeability .

Synthesis and Industrial Production

Synthetic Pathways

Though no direct synthesis data for 5-propoxypentanoic acid exist in the provided sources, valproate sodium synthesis involves:

-

Alkylation of diethyl malonate with 1-bromopropane.

-

Hydrolysis and decarboxylation to yield 2-propylpentanoic acid.

-

Neutralization with sodium hydroxide to form the sodium salt .

Adapting this method, 5-propoxypentanoic acid could be synthesized via propoxylation of a pentanoic acid precursor, followed by purification steps.

Industrial-Scale Manufacturing

Valproate sodium is produced under Good Manufacturing Practice (GMP) conditions, with stringent controls for residual solvents and impurities . Scale-up of 5-propoxypentanoic acid would require analogous quality assurance protocols, particularly for pharmaceutical applications.

Pharmacological and Biological Activity

Mechanism of Action

Like valproate, 5-propoxypentanoic acid is hypothesized to:

-

Inhibit histone deacetylases (HDACs) with an IC of ~400 μM .

-

Enhance GABAergic neurotransmission by increasing brain GABA levels .

-

Modulate voltage-gated sodium channels and NMDA receptor activity .

Neuroprotective Effects

In vitro studies on valproate demonstrate:

-

Protection against glutamate-induced excitotoxicity and endoplasmic reticulum stress in neuronal cultures .

-

Reduction of amyloid-β (Aβ) production in Alzheimer’s disease models .

These findings suggest 5-propoxypentanoic acid may similarly mitigate neurodegenerative pathways.

Therapeutic Applications

Anticonvulsant and Antiepileptic Use

Valproate sodium is FDA-approved for epilepsy and migraine prophylaxis . By extension, 5-propoxypentanoic acid may exhibit anticonvulsant properties via GABA elevation and sodium channel blockade.

Psychiatric Disorders

Valproate’s efficacy in bipolar disorder is linked to its calcium-modulating effects . A 7-day ex vivo treatment with 0.5 mM valproate reduced LPA-stimulated Ca responses by 8% in patient-derived B lymphoblasts (, ) .

Future Research Directions

Preclinical Development

Priority areas include:

-

In vivo neuroprotection assays in Alzheimer’s and Parkinson’s models.

-

HDAC isoform selectivity profiling to optimize therapeutic index.

Clinical Trials

Phase I trials should assess safety, while Phase II studies could explore efficacy in bipolar disorder or epilepsy subgroups resistant to valproate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume